
Samarium(III) acetylacetonate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium(III) acetylacetonate hydrate is a coordination compound with the chemical formula [CH₃COCH=C(O-)CH₃]₃Sm·xH₂O. It is a complex of samarium, a rare earth element, with acetylacetonate ligands and water molecules. This compound is known for its stability and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium(III) acetylacetonate hydrate can be synthesized by reacting samarium oxide or samarium chloride with acetylacetone in the presence of a base. The reaction typically takes place in an organic solvent such as ethanol or methanol. The product is then recrystallized from the solvent to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Samarium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands such as 1,10-phenanthroline.
Major Products Formed
Oxidation: Higher oxidation state samarium compounds.
Reduction: Lower oxidation state samarium compounds.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Samarium(III) acetylacetonate hydrate is used as a catalyst in various organic reactions, including polymerization and hydrogenation. It is also used in the synthesis of other coordination compounds .
Biology and Medicine
In biological and medical research, this compound is used in the study of enzyme mechanisms and as a contrast agent in imaging techniques .
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including magnets and ceramics. It is also used as a precursor for the synthesis of samarium-cobalt alloys .
Mecanismo De Acción
Samarium(III) acetylacetonate hydrate exerts its effects through coordination chemistry. The samarium ion forms stable complexes with acetylacetonate ligands, which can interact with other molecules and ions. These interactions can influence various chemical and biological processes, including catalysis and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Europium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Terbium(III) acetylacetonate hydrate
- Lanthanum(III) acetylacetonate hydrate
Uniqueness
Samarium(III) acetylacetonate hydrate is unique due to its specific coordination properties and stability. It has a higher affinity for certain ligands and can form more stable complexes compared to other similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity .
Propiedades
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;samarium(3+);hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Sm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHHPUQJWXMQHC-KJVLTGTBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sm+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Sm+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23O7Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86322-73-8 |
Source


|
| Record name | 86322-73-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
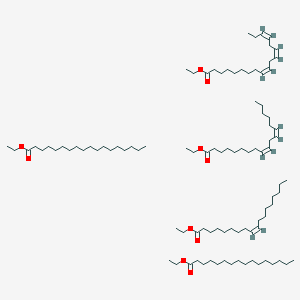
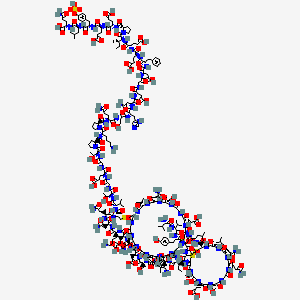
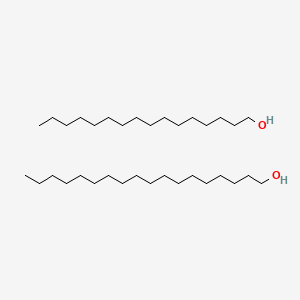
![2-ethylhexyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]acetate](/img/structure/B6596294.png)
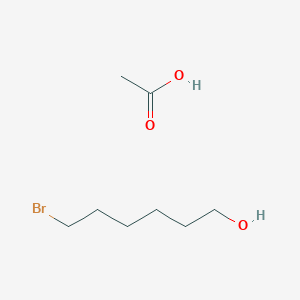

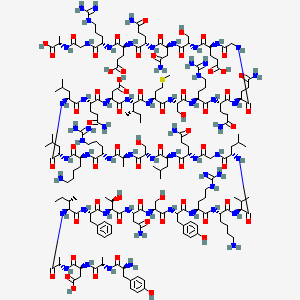

![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)



![2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B6596340.png)
